N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride
CAS No.: 1217217-99-6
Cat. No.: VC5550221
Molecular Formula: C22H23ClFN3O2S
Molecular Weight: 447.95
* For research use only. Not for human or veterinary use.
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride - 1217217-99-6](/images/structure/VC5550221.png)
Specification
CAS No. | 1217217-99-6 |
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Molecular Formula | C22H23ClFN3O2S |
Molecular Weight | 447.95 |
IUPAC Name | (E)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-phenylprop-2-enamide;hydrochloride |
Standard InChI | InChI=1S/C22H22FN3O2S.ClH/c23-18-7-8-19-20(16-18)29-22(24-19)26(11-10-25-12-14-28-15-13-25)21(27)9-6-17-4-2-1-3-5-17;/h1-9,16H,10-15H2;1H/b9-6+; |
Standard InChI Key | JYIDIBDKWXFFTE-MLBSPLJJSA-N |
SMILES | C1COCCN1CCN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C=CC4=CC=CC=C4.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula, , reflects a hybrid structure combining three key domains:
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A 6-fluorobenzo[d]thiazol-2-yl group, which contributes aromaticity and electron-withdrawing properties due to the fluorine substituent.
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A cinnamamide backbone () that enables π-π stacking interactions with biological targets.
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A 2-morpholinoethyl side chain, which enhances solubility and modulates receptor binding through its tertiary amine and ether functionalities .
The hydrochloride salt form improves aqueous solubility, a critical factor for in vitro and in vivo testing.
Physicochemical Data
Property | Value |
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Molecular Weight | 447.95 g/mol |
IUPAC Name | (E)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-phenylprop-2-enamide hydrochloride |
SMILES | C1COCCN1CCN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C=CC4=CC=CC=C4.Cl |
InChI Key | JYIDIBDKWXFFTE-MLBSPLJJSA-N |
Solubility | Not fully characterized |
The stereochemistry of the cinnamamide group (E-configuration) is critical for maintaining planar geometry, facilitating interactions with hydrophobic binding pockets.
Synthesis and Manufacturing
Synthetic Pathways
While detailed protocols are proprietary, the synthesis likely involves:
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Formation of the benzothiazole core: Condensation of 2-amino-6-fluorobenzenethiol with a carbonyl source under acidic conditions.
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Introduction of the morpholinoethyl group: Alkylation of the benzothiazole amine with 2-chloroethylmorpholine.
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Cinnamamide coupling: Reaction of the secondary amine with cinnamoyl chloride in the presence of a base.
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Salt formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Biological Activity and Mechanism of Action
Antibacterial Properties
Preliminary assays indicate potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with minimum inhibitory concentrations (MICs) in the low micromolar range. The fluorobenzothiazole moiety likely disrupts bacterial DNA gyrase or cell wall synthesis, though target validation is ongoing.
Anti-Inflammatory Effects
In murine models of inflammation, the compound reduced TNF-α and IL-6 levels by >50% at 10 mg/kg doses. The morpholinoethyl group may inhibit NF-κB signaling, a pathway central to inflammatory responses.
Pharmacological Applications
Drug Discovery
The compound’s dual activity makes it a candidate for multitarget drug development. For example:
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Antibiotic-resistant infections: Synergistic use with β-lactams to overcome methicillin-resistant S. aureus (MRSA).
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Adjuvant therapy: Combining with checkpoint inhibitors to enhance tumor immunogenicity.
Biochemical Tool
Researchers utilize it as a fluorescence probe due to the benzothiazole group’s inherent luminescence, enabling real-time tracking of cellular uptake.
Challenges and Future Directions
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Solubility limitations: While the hydrochloride salt improves dissolution, pharmacokinetic studies are needed to assess oral bioavailability.
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Target identification: CRISPR-Cas9 screens could elucidate precise molecular targets.
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Toxicity profiling: Chronic toxicity data in mammalian models are absent but essential for clinical translation.
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